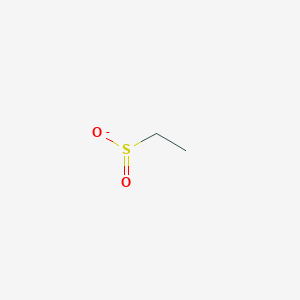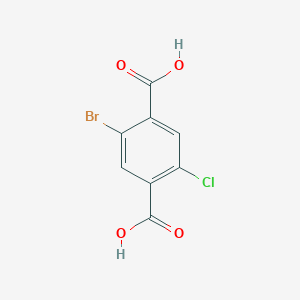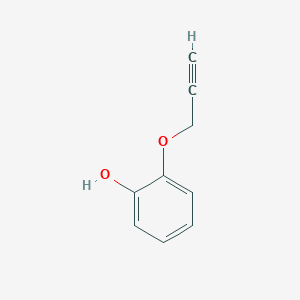
2-(Prop-2-yn-1-yloxy)phenol
Vue d'ensemble
Description
“2-(Prop-2-yn-1-yloxy)phenol” is a chemical compound with the molecular formula C9H8O2 .
Synthesis Analysis
A method has been developed for the synthesis of (prop-2-ynyloxy) benzene and its derivatives. Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent. The compounds were synthesized in good yields (53-85%) .Molecular Structure Analysis
The molecular weight of “2-(Prop-2-yn-1-yloxy)phenol” is 148.16 g/mol. The IUPAC name is 2-prop-2-ynoxyphenol. The InChI code is 1S/C9H8O2/c1-2-7-11-9-6-4-3-5-8 (9)10/h1,3-6,10H,7H2 and the InChI key is XSFWCIBEJZADAF-UHFFFAOYSA-N .Chemical Reactions Analysis
Phenol derivatives gave good yields as compared to that of aniline. As aprotic polar solvents favor SN2 type reactions so acetone provided the best solvation for the reactions. K2CO3 was proved to be good for the synthesis .Physical And Chemical Properties Analysis
The physical form of “2-(Prop-2-yn-1-yloxy)phenol” is a powder. It has a purity of 95%. The storage temperature is room temperature .Applications De Recherche Scientifique
Synthesis of Derivatives
- Summary of Application: This compound is used in the synthesis of (prop-2-ynyloxy) benzene and its derivatives . These derivatives are synthesized by allowing differently substituted phenol and aniline derivatives to react with propargyl bromide .
- Methods of Application: The reaction takes place in the presence of K2CO3 base and acetone as solvent . The compounds are synthesized in good yields (53–85%) .
- Results or Outcomes: The synthesized compounds were found to have potential antiurease and antibacterial effects against several harmful substances .
Crystal Structure Analysis
- Summary of Application: The crystal structure of 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde, a derivative of 2-(Prop-2-yn-1-yloxy)phenol, has been studied .
- Methods of Application: The crystal structure was determined using X-ray diffraction .
- Results or Outcomes: The crystal structure was successfully determined, providing valuable information about the molecular structure of the compound .
Preparation of Divalent Ligands
- Summary of Application: 2-[2-(2-Propynyloxy)ethoxy]ethanol, a derivative of 2-(Prop-2-yn-1-yloxy)phenol, is used in the preparation of divalent ligands based on 3-deoxy-4-thiolactose as inhibitors of E. coli β-galactosidase .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Antibacterial and Antiurease Activity
- Summary of Application: Some derivatives of 2-(Prop-2-yn-1-yloxy)phenol have shown potential antiurease and antibacterial effects against several harmful substances .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene was found to be the most active compound against urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL with IC50 value of 60.2 . 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene was found potent antibacterial against Bacillus subtillus showing excellent inhibitory action with percentage inhibition of 55.67±0.26 at 100 µg/ml with IC50 value of 79.9 .
UV Light-Induced Covalent Modification
- Summary of Application: When appended to a ligand or pharmacophore through its PEGylated amine linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Preparation of Divalent Ligands
- Summary of Application: 2-[2-(2-Propynyloxy)ethoxy]ethanol, a derivative of 2-(Prop-2-yn-1-yloxy)phenol, is used in the preparation of divalent ligands based on 3-deoxy-4-thiolactose as inhibitors of E. coli β-galactosidase .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
UV Light-Induced Covalent Modification
- Summary of Application: When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Click Chemistry
- Summary of Application: The propargyl group in 2-[2-(2-Propynyloxy)ethoxy]ethanol, a derivative of 2-(Prop-2-yn-1-yloxy)phenol, reacts with azide compounds in copper catalyzed azide-alkyne Click Chemistry to form a triazole linkage .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Propriétés
IUPAC Name |
2-prop-2-ynoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6,10H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFWCIBEJZADAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933323 | |
| Record name | 2-[(Prop-2-yn-1-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Prop-2-yn-1-yloxy)phenol | |
CAS RN |
14817-38-0 | |
| Record name | 14817-38-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(Prop-2-yn-1-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



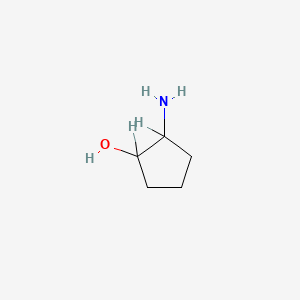
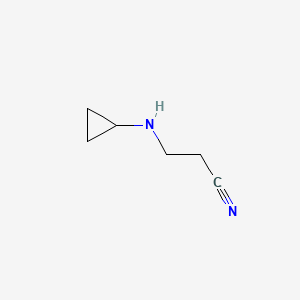
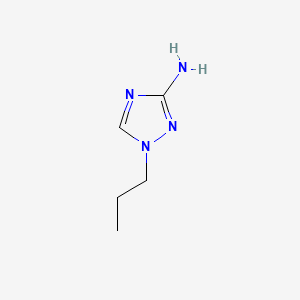
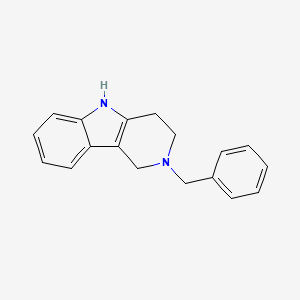
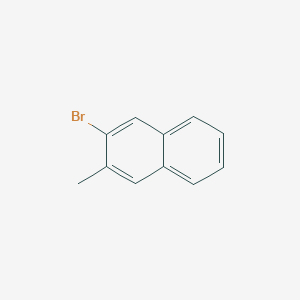
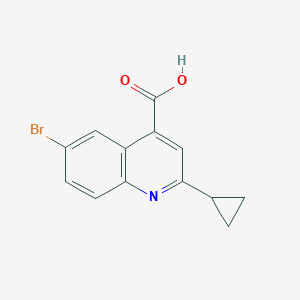
![4,10-Dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-dione](/img/structure/B1267075.png)
![Cyclopenta[c]pyrazole-2(4h)-propanenitrile, 3-amino-5,6-dihydro-](/img/structure/B1267076.png)
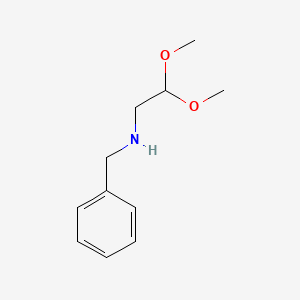
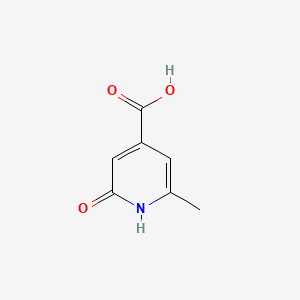

![4-[(4-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B1267080.png)
